molecular formula C8H6ClNO B1598475 2-(Chloromethyl)phenyl isocyanate CAS No. 52986-66-0

2-(Chloromethyl)phenyl isocyanate

Cat. No.: B1598475
CAS No.: 52986-66-0
M. Wt: 167.59 g/mol
InChI Key: XTYOTPBIDRGAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Versatile Synthetic Building Block in Modern Organic Chemistry

The significance of 2-(chloromethyl)phenyl isocyanate as a synthetic building block stems from the orthogonal reactivity of its two functional groups. The isocyanate group (-N=C=O) is a highly electrophilic moiety that readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity is fundamental in the production of polyurethanes and other polymers, and it is extensively used in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The formation of these linkages is a cornerstone of modern medicinal chemistry, with the carbamate (B1207046) group, for instance, often serving as a stable bioisostere for amide bonds. researchgate.net

Concurrently, the chloromethyl group (-CH2Cl) acts as an electrophilic site, susceptible to nucleophilic substitution reactions. chempanda.com This functionality allows for the introduction of a wide array of substituents or for the molecule to be tethered to various scaffolds. The ability to undergo reactions such as the Gabriel synthesis or reaction with other carbon, nitrogen, or oxygen nucleophiles makes the chloromethyl group a versatile handle for molecular elaboration.

The true synthetic potential of this compound lies in the ability to perform sequential or tandem reactions involving both functional groups. This dual-mode reactivity allows for the construction of complex heterocyclic systems in a convergent and atom-economical manner. The strategic ortho-positioning of the chloromethyl and isocyanate groups facilitates intramolecular cyclization reactions, providing a direct route to fused ring systems that are prevalent in many biologically active molecules.

Overview of Key Research Trajectories in this compound Chemistry

While direct and extensive research specifically detailing the applications of this compound is emerging, key research trajectories can be extrapolated from the well-established chemistry of its constituent functional groups. The primary focus of its application lies in the synthesis of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science.

One major research direction is the synthesis of quinazolinones and related fused heterocycles . The general strategy involves the reaction of an isocyanate with an ortho-substituted aniline (B41778) derivative. For example, the reaction of benzyl (B1604629) isocyanate with methyl anthranilate is a known method for producing quinazoline-2,4-diones. google.com By analogy, this compound can be envisioned as a key precursor for a variety of substituted quinazolinones. The initial reaction of the isocyanate group with a suitable nucleophile can be followed by an intramolecular cyclization involving the chloromethyl group to construct the heterocyclic core. The synthesis of quinazolinone derivatives is of particular interest due to their wide range of pharmacological activities. nih.govnih.govresearchgate.net

Another significant research trajectory is the synthesis of benzodiazepines . These seven-membered heterocyclic compounds are a well-known class of psychoactive drugs. researchgate.net The synthesis of benzodiazepine (B76468) scaffolds often involves the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. nih.gov The bifunctional nature of this compound makes it a promising candidate for novel synthetic routes to benzodiazepine derivatives. For instance, a multi-step synthesis could involve the reaction of the isocyanate moiety, followed by a subsequent intramolecular cyclization step utilizing the chloromethyl group to form the seven-membered ring. The development of new synthetic routes to access diverse benzodiazepine structures remains an active area of research. nih.gov

Furthermore, the potential for tandem and multicomponent reactions represents a modern and efficient approach to complex molecule synthesis. mdpi.comrsc.org this compound is an ideal substrate for such reactions. A one-pot reaction could, for example, involve the initial reaction of the isocyanate group with a binucleophile, which then undergoes a subsequent intramolecular reaction with the chloromethyl group. This approach streamlines synthetic procedures by reducing the number of purification steps, saving time and resources.

Properties

IUPAC Name

1-(chloromethyl)-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYOTPBIDRGAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392708
Record name 2-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52986-66-0
Record name 2-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Chloromethyl Phenyl Isocyanate

Electrophilic Chloromethylation via Chloromethylating Agents

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. mdpi.com This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. While effective for many aromatic compounds, the direct chloromethylation of phenyl isocyanate is challenging due to the reactivity of the isocyanate group under the acidic reaction conditions.

A milder and often more effective approach involves the use of chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent. thieme-connect.deorgsyn.org This reagent can react with aromatic compounds in the presence of a Lewis acid catalyst to introduce the chloromethyl group with higher selectivity and under less harsh conditions than the traditional Blanc reaction.

The reaction of phenyl isocyanate with a chloromethylating agent would theoretically proceed as follows, with the ortho position being one of the potential sites of substitution:

C₆H₅NCO + "CH₂Cl⁺" → ClCH₂-C₆H₄-NCO + H⁺

The regioselectivity of this reaction is a critical consideration, as substitution can also occur at the meta and para positions. The directing effect of the isocyanate group, which is deactivating and meta-directing, complicates the selective synthesis of the ortho-isomer.

Chloromethylating AgentTypical ConditionsAdvantages/Disadvantages
Formaldehyde/HCl (Blanc Reaction) Lewis acid catalyst (e.g., ZnCl₂)Harsh conditions, potential for side reactions with the isocyanate group. mdpi.com
Chloromethyl methyl ether Lewis acid catalystMilder conditions, potentially higher selectivity. thieme-connect.deorgsyn.org
This table compares common chloromethylating agents for aromatic compounds. The application to phenyl isocyanate requires careful consideration of the isocyanate group's reactivity.

Directed Chlorination of N-Methyl Aniline (B41778) Derivatives

Directed ortho-metalation followed by reaction with an electrophile is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing 2-(chloromethyl)phenyl isocyanate, a potential, though less direct, route could involve the directed chlorination of a suitably protected N-methyl aniline derivative.

This multi-step approach would first involve the protection of the amino group of an N-methyl aniline derivative, for example, as a carbamate (B1207046). The protecting group can then direct the metalation (e.g., lithiation) to the ortho position. Quenching the resulting organometallic species with a source of electrophilic chlorine, followed by deprotection and conversion of the amino group to an isocyanate, would yield the target molecule.

Recent advances have shown that direct ortho-chlorination of anilines can be achieved using specific catalysts and chlorinating agents, offering a more direct route. researchgate.net However, achieving the desired 2-(chloromethyl) substitution pattern from an N-methyl aniline derivative via direct chlorination remains a synthetic challenge that requires careful selection of directing groups and reaction conditions to control regioselectivity.

Oxidation of Isonitrile Precursors

Transformation of 2-(Chloromethyl)phenyl Isonitrile into Isocyanate

The direct oxidation of the isonitrile (also known as isocyanide) functional group offers a pathway to the corresponding isocyanate. The starting material for this transformation is 2-(chloromethyl)phenyl isonitrile. The conversion involves the addition of an oxygen atom to the isonitrile carbon.

While specific literature detailing the direct oxidation of 2-(chloromethyl)phenyl isonitrile is not extensively documented, the general principles of isonitrile oxidation can be applied. This transformation is a key step that converts the C≡N-R functionality to O=C=N-R. The reaction requires an oxidizing agent capable of delivering an oxygen atom to the electron-rich isonitrile carbon.

Mild Oxidation Systems and Their Synthetic Scope

The use of harsh oxidizing agents can lead to unwanted side reactions and decomposition of the starting material or product. Therefore, the development of mild oxidation systems is crucial for the efficient synthesis of isocyanates from isonitriles.

One such effective and mild system involves the use of dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). nih.govorganic-chemistry.orgnih.gov This method is known for its rapid reaction times, often completing within minutes at low temperatures, and for producing volatile and innocuous byproducts, which simplifies the purification of the desired isocyanate. nih.gov

The proposed mechanism for this reaction suggests that it does not involve the formation of an adduct between the isonitrile and the catalyst. Instead, a unique redox process is thought to occur. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at temperatures ranging from -60 °C to 0 °C. nih.govnih.gov

The synthetic scope of this DMSO/TFAA system is broad, with successful conversions of various alkyl, cycloalkyl, and aryl isonitriles into their corresponding isocyanates in high yields. organic-chemistry.org This suggests that the methodology would be applicable to the synthesis of this compound from its isonitrile precursor.

Table 1: Examples of Isonitrile Oxidation using DMSO/TFAA

Isonitrile SubstrateProduct IsocyanateYield (%)Reference
Cyclohexyl isonitrileCyclohexyl isocyanate98 nih.gov
Benzyl (B1604629) isonitrileBenzyl isocyanate97 nih.gov
Phenyl isonitrilePhenyl isocyanate96 nih.gov

This table illustrates the general applicability of the DMSO/TFAA oxidation system to various isonitriles, suggesting its potential for the synthesis of this compound.

Emerging and Alternative Synthetic Routes for Isocyanate Formation

Beyond the direct oxidation of isonitriles, other synthetic strategies have emerged for the formation of isocyanates, which can be adapted for the preparation of this compound. These methods often provide alternatives to the use of highly toxic reagents like phosgene. rsc.org

One of the most prominent alternative routes is the Curtius rearrangement . nih.govwikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate. nih.govwikipedia.org The acyl azide precursor can be readily prepared from the corresponding carboxylic acid or acyl chloride. nih.gov For the synthesis of this compound, this would involve the rearrangement of 2-(chloromethyl)benzoyl azide. The Curtius rearrangement is valued for its tolerance of a wide range of functional groups and for proceeding with retention of configuration. wikipedia.org

Another classical rearrangement that serves as an alternative route is the Lossen rearrangement . numberanalytics.comsioc-journal.cn This reaction converts a hydroxamic acid or its derivative into an isocyanate via a reactive intermediate. numberanalytics.com The synthesis of this compound via this method would start from 2-(chloromethyl)benzohydroxamic acid.

The Hofmann rearrangement , which transforms a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate, can also be considered an indirect route. While the primary product is an amine, the isocyanate is a key intermediate that can potentially be trapped.

More contemporary methods include the use of triphosgene (B27547) , a safer, solid-state substitute for phosgene gas, to convert primary amines to isocyanates. nih.govresearchgate.net The reaction of 2-(chloromethyl)aniline (B37990) with triphosgene in the presence of a base would provide a direct route to the target isocyanate. researchgate.net

Furthermore, innovative catalytic methods are continuously being developed. These include the catalytic carbonylation of nitro compounds and the decomposition of carbamates to produce isocyanates, offering greener and more sustainable alternatives to traditional methods. researchgate.netbeilstein-journals.org

Table 2: Overview of Alternative Synthetic Routes to Isocyanates

MethodStarting MaterialKey IntermediateProduct
Curtius RearrangementAcyl azideAcyl nitreneIsocyanate
Lossen RearrangementHydroxamic acid derivativeO-AcylhydroxamateIsocyanate
Hofmann RearrangementPrimary amideIsocyanatePrimary amine
Phosgene/Triphosgene MethodPrimary amine-Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Moiety

The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This reactivity is fundamental to the formation of a variety of important chemical linkages.

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-substituted urea (B33335) derivatives. This is a classic example of nucleophilic addition to an isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, followed by proton transfer to yield the stable urea linkage. asianpubs.orgwikipedia.orgresearchgate.netorganic-chemistry.org This reaction is often carried out under anhydrous conditions to prevent the competing hydrolysis of the isocyanate. The general scheme for this reaction is the synthesis of novel diaryl urea derivatives which can act as analogues of biologically active compounds. asianpubs.org

The synthesis of these derivatives is significant in medicinal chemistry, as the urea functional group is a key component in many pharmaceutical compounds. asianpubs.orgwikipedia.org For instance, various aryl isocyanates are reacted with aryl amines to produce libraries of urea derivatives for screening as potential kinase inhibitors. asianpubs.org

Table 1: Examples of Substituted Urea Formation

Reactant 1 Reactant 2 Product
This compound Primary Amine (R-NH₂) N-(2-(Chloromethyl)phenyl)-N'-alkylurea
This compound Secondary Amine (R₂NH) N-(2-(Chloromethyl)phenyl)-N',N'-dialkylurea

In a similar fashion to urea formation, this compound readily reacts with alcohols and phenols to form carbamate (B1207046) (urethane) linkages. union.eduorganic-chemistry.orgsciforum.net The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is often catalyzed by bases or organometallic compounds. The formation of carbamates is a fundamental transformation in organic synthesis, with applications in the production of polyurethanes and as protecting groups for amines. union.eduresearchgate.netgoogle.com The reaction of an isocyanate with an alcohol is a common method for the synthesis of N-substituted carbamates. union.edu

The synthesis can be carried out under various conditions, including in the presence of solid acid catalysts or by using reagents that generate the isocyanate in situ, which is then trapped by an alcohol. sciforum.netresearchgate.net

Table 2: Examples of Carbamate Formation

Reactant 1 Reactant 2 Product
This compound Primary Alcohol (R-OH) Alkyl N-(2-(chloromethyl)phenyl)carbamate
This compound Phenol (Ar-OH) Phenyl N-(2-(chloromethyl)phenyl)carbamate

Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen and carbon-oxygen double bonds of the isocyanate group can participate in cycloaddition reactions with various unsaturated compounds, leading to the formation of heterocyclic rings. These reactions are a powerful tool for the construction of complex molecular architectures.

Oxazolidinones can be synthesized from isocyanates through their reaction with epoxides. researchgate.net For example, the reaction of an isocyanate with an epoxide, often in the presence of a catalyst, leads to the formation of a five-membered oxazolidinone ring. researchgate.net While not specifically documented for this compound, this general reactivity is expected. A related synthesis involves the reaction of methyl isocyanate with 1,3-dichloro-2-propanol, followed by base-induced cyclization to yield 5-(chloromethyl)-3-methyl-2-oxazolidinone. prepchem.com This suggests a plausible pathway for the synthesis of a similar structure from this compound and a suitable three-carbon synthon.

Thiazolidine (B150603) derivatives, another important class of heterocycles, can also be potentially synthesized using this compound. For instance, reaction with a 2-aminoethanethiol derivative could lead to the formation of a thiazolidine ring through initial nucleophilic addition of the amine to the isocyanate, followed by intramolecular cyclization involving the thiol group. The synthesis of various thiazolidine derivatives is of significant interest due to their wide range of biological activities. nih.govnih.gov

Table 3: Potential Heterocycle Formation via Cycloaddition

Reactant 1 Reactant 2 Potential Product Class
This compound Epoxide Oxazolidinone

The synthesis of six-membered oxazine (B8389632) and benzo-oxazine heterocycles from isocyanates is also a known transformation. For example, some synthetic routes to 1,3-oxazine derivatives involve multi-component reactions where an isocyanate could potentially be used as a carbonyl source or a reactive intermediate. ijrpr.comumpr.ac.idnih.gov One report mentions the use of phenyl isocyanate in the synthesis of oxazines from anthranilic acid derivatives. researchgate.net By analogy, this compound could potentially undergo similar reactions.

Benzo-oxazines are another class of heterocycles that could be accessed. The synthesis of benzo asianpubs.orgorientjchem.orgoxazin-3-ones has been reported, and while not directly from isocyanates, the structural motif is related to what could be achieved through cyclization reactions involving ortho-substituted phenyl isocyanates. nih.gov

Reactivity of the Chloromethyl Functional Group

The chloromethyl group, being a benzylic halide, exhibits its own characteristic reactivity, primarily through nucleophilic substitution pathways. This reactivity can be exploited independently or in concert with the isocyanate moiety.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group in this compound is susceptible to attack by a wide range of nucleophiles. As a primary benzylic chloride, it readily undergoes SN2 reactions. While the isocyanate group is also highly reactive, selective substitution at the chloromethyl position can be achieved under specific conditions or with particular nucleophiles.

A key example illustrating the reactivity of a similar 2-(chloromethyl)aryl system is the synthesis of benzodiazepines from 2-chloromethyl-quinazoline 3-oxides. In this process, nucleophiles such as methylamine (B109427) attack the chloromethyl carbon, displacing the chloride and leading to a ring expansion to form the 1,4-benzodiazepine (B1214927) skeleton. google.com This demonstrates the electrophilic nature of the chloromethyl group and its role as a key site for C-N bond formation.

The general reaction can be represented as: R-Nu + ClCH₂-Ar-NCO → R-Nu-CH₂-Ar-NCO + Cl⁻ (where R-Nu is a nucleophile and Ar is the phenyl ring)

The efficiency of this substitution is influenced by the nucleophilicity of the attacking species and the reaction conditions.

Cooperative Reactivity between Isocyanate and Chloromethyl Groups

The most synthetically valuable applications of this compound stem from the cooperative reactivity of its two functional groups. This dual reactivity allows for the one-pot synthesis of complex heterocyclic structures, most notably benzodiazepines and related fused systems. nih.govmdpi.com

In these reactions, a single reagent containing two nucleophilic sites reacts sequentially with both the isocyanate and the chloromethyl groups. A classic example is the reaction with primary amines.

The proposed mechanism proceeds as follows:

Initial Urea Formation: The amine's nucleophilic nitrogen first attacks the highly electrophilic isocyanate carbon, forming an N,N'-disubstituted urea derivative. This reaction is typically fast and occurs under mild conditions. organic-chemistry.org

Intramolecular N-Alkylation: The second nucleophilic site on the initial reactant (or the nitrogen of the newly formed urea, if it can act as a nucleophile) then attacks the benzylic carbon of the chloromethyl group in an intramolecular fashion. This step forges a new ring.

A prominent application is the synthesis of 1,4-benzodiazepin-3-ones. For example, the reaction of this compound with an amino acid ester would first involve the formation of a urea linkage at the amino group. Subsequent base-mediated intramolecular cyclization, where the deprotonated urea nitrogen attacks the chloromethyl group, would yield the seven-membered benzodiazepine (B76468) ring. This tandem reaction strategy is highly efficient for building molecular complexity from simple precursors. google.com

Advanced Organic Transformations and Applications of 2 Chloromethyl Phenyl Isocyanate in Complex Molecular Synthesis

Construction of Nitrogen-Containing Heterocyclic Architectures

The unique reactivity of 2-(chloromethyl)phenyl isocyanate has been harnessed for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to participate in cyclization reactions makes it a key intermediate in the formation of imidazole (B134444), quinazoline (B50416), and more complex fused ring systems.

Imidazole and Related Azole Derivatives

The synthesis of imidazole and other azole derivatives often involves the strategic use of bifunctional reagents. While direct synthesis routes employing this compound are not extensively detailed in the provided search results, the synthesis of various imidazole derivatives highlights common strategies that could be adapted. For instance, the Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, which can be formed in situ. organic-chemistry.org This method involves a [3 + 2] cycloaddition reaction. nih.gov Other approaches include the condensation of benzil (B1666583) with ammonium (B1175870) acetate (B1210297) and appropriate aldehydes in glacial acetic acid. derpharmachemica.com The synthesis of new azole derivatives has also been achieved through multi-step sequences involving the reaction of key intermediates with various electrophiles. nih.govnih.gov

Bicyclic and Tricyclic Imidazopyrimidinediones

The construction of bicyclic and tricyclic imidazopyrimidinediones represents a significant area of synthetic chemistry, with applications in medicinal chemistry. Research has focused on the synthesis of related structures like imidazo[1,2-a]imidazoles and triazolopyrimidines. For example, efficient protocols for the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles have been developed via a three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides catalyzed by zirconium(IV) chloride. frontiersin.org Similarly, new series of 7-(3′,4′,5′-trimethoxyphenyl)- nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have been synthesized as potential antitumor agents. nih.gov The discovery of imidazole-vinyl-pyrimidines as kinase inhibitors highlights the importance of these scaffolds. nih.gov

Quinazoline Synthesis Through Isocyanide-Mediated Routes

Isocyanide-mediated reactions offer powerful tools for the synthesis of quinazolines. One notable method involves the palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride to produce quinazoline 3-oxides. researchgate.net This process proceeds through an azide-isocyanide denitrogenative coupling, condensation, and subsequent cyclization. Another approach is the Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) to yield quinazoline-2-carboxylates. nih.gov The development of new phenyl chlormethine-quinazoline derivatives has also been reported, demonstrating the ongoing interest in this heterocyclic core for applications in medicinal chemistry. researchgate.netnih.govfrontiersin.org

Role in Polymer Chemistry and Functional Material Synthesis

The dual reactivity of this compound also lends itself to applications in polymer chemistry, where it can be used to introduce specific functionalities into polymer chains or to create novel polymer architectures.

Utilization in the Synthesis of Specialty Polymers

The isocyanate group of this compound is a key functional group in the synthesis of polyurethanes. mdpi.com Polymethylene polyphenylene isocyanate (PPI) is an example of a polyurea-based polymer derived from isocyanate monomers that finds use in various commercial products. wikipedia.org The structure of the isocyanate has a significant impact on the properties of the resulting polyurethane, including its mechanical strength and self-healing characteristics. mdpi.com

Development of Polyurethane Precursors and Non-Isocyanate Routes

Growing concerns about the health hazards associated with isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). researchgate.net A prominent route to NIPUs involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. nih.govresearchgate.net This method avoids the use of toxic isocyanates and can be more environmentally friendly. researchgate.net Another non-isocyanate approach is the transurethanization polycondensation catalyzed by compounds like bismuth chloride (BiCl3), which offers a greener alternative to traditional tin-based catalysts. mdpi.com These alternative synthetic strategies are crucial for the sustainable production of polyurethane materials. nih.gov

Interactive Data Table: Compounds Mentioned

Compound NameCAS NumberMolecular Formula
This compound52986-66-0C8H6ClNO
Bismuth chloride7787-60-2BiCl3
Polymethylene polyphenylene isocyanate9016-87-9(C8H5NO)n
Tosylmethyl isocyanide36635-61-7C9H9NO2S
Zirconium(IV) chloride10026-11-6Cl4Zr

Functionalization of Poly(2-oxazoline)s via Chloromethyl Groups

Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant attention, particularly in the biomedical field, due to their biocompatibility and tunable properties. The functionalization of POx is a key strategy to tailor their characteristics for specific applications. While various methods exist for POx functionalization, the introduction of reactive groups allows for post-polymerization modification, enabling the attachment of a wide array of molecules.

The chloromethyl group of this compound presents a reactive handle for the functionalization of polymers. Although direct literature on the specific use of this compound for the functionalization of poly(2-oxazoline)s is not abundant, the principles of polymer chemistry suggest a viable pathway. If a POx polymer is synthesized to contain nucleophilic functional groups, such as hydroxyl or amine moieties, these groups can react with the isocyanate functionality of this compound. This reaction would tether the chloromethylphenyl group to the polymer backbone. The appended chloromethyl group can then serve as an electrophilic site for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities.

For instance, a POx chain with a terminal hydroxyl group could react with this compound to form a carbamate (B1207046) linkage. The resulting polymer would be end-functionalized with a reactive benzylic chloride. This terminal group could then be used to attach other polymers, biomolecules, or fluorescent tags.

Table 1: Potential Functionalization Reactions of POx-Grafted 2-(Chloromethyl)phenyl Group

NucleophileResulting Functional GroupPotential Application
Azide (B81097) (N₃⁻)AzidomethylClick chemistry, bioconjugation
Thiol (R-SH)ThioetherCross-linking, drug delivery
Amine (R-NH₂)Secondary/Tertiary AminepH-responsive systems, gene delivery
Carboxylate (R-COO⁻)EsterBiodegradable materials

This two-step functionalization strategy, initiated by the reaction with this compound, would provide a versatile platform for creating advanced POx-based materials with tailored properties for a range of applications, from drug delivery systems to advanced materials.

Application as a Precursor in Pharmaceutical Intermediate Synthesis (Synthetic Focus)

The unique bifunctionality of this compound makes it a valuable precursor for the synthesis of various pharmaceutical intermediates. The isocyanate group can readily react with nucleophiles to form stable linkages such as ureas and carbamates, while the chloromethyl group can be used for further derivatization.

N-(2-Chloroethyl)-N-nitrosoureas are a class of chemotherapeutic agents known for their efficacy against various cancers. nih.govnih.gov The synthesis of these compounds often involves the formation of a urea (B33335) backbone followed by nitrosation. This compound can serve as a key building block in the synthesis of precursors to these potent anticancer agents.

A plausible synthetic route would involve the reaction of this compound with an appropriate amine, such as 2-chloroethylamine, to form the corresponding urea derivative. This reaction would yield N-(2-chloroethyl)-N'-(2-(chloromethyl)phenyl)urea. Subsequent nitrosation of the urea would lead to the desired N-(2-chloroethyl)-N'-nitrosourea precursor. The presence of the chloromethyl group on the phenyl ring offers a site for further modification, which could be used to attach targeting moieties or to modulate the compound's pharmacokinetic properties. Studies have shown that aromatic N-(2-chloroethyl)-N-nitrosoureas can be effective cytotoxic agents. rsc.org

Table 2: Hypothetical Synthesis of an Anticancer Nitrosourea Precursor

Reactant 1Reactant 2Intermediate ProductFinal Product (after nitrosation)
This compound2-ChloroethylamineN-(2-Chloroethyl)-N'-(2-(chloromethyl)phenyl)ureaN-(2-Chloroethyl)-N'-(2-(chloromethyl)phenyl)-N-nitrosourea

This synthetic strategy highlights the potential of this compound in the development of new anticancer drug candidates.

Carbamates are important functional groups in many pharmaceutical compounds and are often used as protecting groups or as key structural motifs. acs.orgnih.gov The reaction of isocyanates with alcohols is a direct and efficient method for the synthesis of carbamates. google.comorganic-chemistry.org this compound can be employed to synthesize a variety of carbamate derivatives that can serve as versatile intermediates in organic synthesis.

By reacting this compound with different alcohols, a library of carbamate compounds can be generated. These carbamates retain the reactive chloromethyl group, which can be used for subsequent transformations. For example, the reaction with a simple alcohol like methanol (B129727) would yield methyl (2-(chloromethyl)phenyl)carbamate. This compound could then be used in further synthetic steps where the chloromethyl group is displaced by a nucleophile to build more complex molecular structures. A patent describes the synthesis of phenyl carbamate derivatives through the reaction of an isocyanate with a diol, highlighting the utility of isocyanates in creating such intermediates. google.com

Table 3: Examples of Carbamate Intermediates from this compound

Alcohol ReactantCarbamate ProductPotential Subsequent Reaction
MethanolMethyl (2-(chloromethyl)phenyl)carbamateNucleophilic substitution at the chloromethyl position
EthanolEthyl (2-(chloromethyl)phenyl)carbamateSuzuki coupling after conversion to a boronic ester
Propargyl alcoholPropargyl (2-(chloromethyl)phenyl)carbamateClick chemistry via the alkyne group
Ethylene (B1197577) glycolBis(2-(chloromethyl)phenyl)carbamate of ethylene glycolPolymer synthesis

The ability to generate a diverse range of stable, yet reactive, carbamate intermediates underscores the value of this compound in medicinal chemistry and materials science.

Multi-Component Reaction (MCR) Strategies Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netrsc.orgresearchgate.net Isocyanates are frequently used as key components in MCRs due to their high reactivity and ability to form a variety of functional groups. nih.govrsc.org

While specific examples of MCRs involving this compound are not extensively documented, its structure suggests it would be an excellent candidate for such reactions. The isocyanate group can participate in classic MCRs like the Ugi and Passerini reactions, while the chloromethyl group could either remain as a functional handle for post-MCR modification or potentially participate in the reaction sequence itself.

For instance, in a Ugi-type reaction, this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide product. The resulting molecule would contain the 2-(chloromethyl)phenyl moiety, providing a site for further diversification. The development of novel MCRs utilizing bifunctional isocyanates like this compound could lead to the rapid synthesis of diverse chemical libraries for drug discovery and materials science.

Stereoselective and Regioselective Transformations

The presence of two distinct reactive sites in this compound, along with its substitution pattern, raises interesting possibilities for stereoselective and regioselective transformations.

Stereoselectivity: While the isocyanate group itself is not chiral, it can react with chiral nucleophiles, such as chiral alcohols or amines, to form diastereomeric products. The stereochemical outcome of such reactions can often be influenced by the choice of catalysts or reaction conditions, leading to stereoselective synthesis. For example, the kinetic resolution of a racemic alcohol could potentially be achieved by reacting it with a substoichiometric amount of this compound in the presence of a chiral catalyst.

Regioselectivity: The ortho-positioning of the chloromethyl group relative to the isocyanate group can influence the regioselectivity of reactions involving the aromatic ring. For electrophilic aromatic substitution reactions, the isocyanate group is a deactivating, meta-directing group, while the chloromethyl group is a weakly activating, ortho-, para-directing group. The interplay of these electronic effects could lead to regioselective functionalization of the phenyl ring. Furthermore, the isocyanate group itself can direct ortho-lithiation, which could be a powerful tool for regioselective synthesis. A one-pot method for the conversion of phenylisocyanate into ortho-functionalized aniline (B41778) derivatives has been reported, proceeding through a selective ortho-metalation. organic-chemistry.org

While specific, documented examples of highly stereoselective or regioselective reactions with this compound are limited in publicly available literature, the fundamental principles of organic chemistry suggest that this compound holds significant promise for the development of new selective synthetic methodologies. Further research in this area could unlock novel pathways to complex and stereochemically defined molecules.

Catalysis in the Synthesis and Reactivity of 2 Chloromethyl Phenyl Isocyanate

Organocatalysis in Isocyanate Reactions (e.g., Tertiary Amines)

Organocatalysis, particularly by tertiary amines, is a well-established method for promoting reactions of isocyanates with nucleophiles such as alcohols and thiols. The mechanism of this catalysis is generally understood to proceed through one of two primary pathways: nucleophilic catalysis or general base catalysis.

In the nucleophilic catalysis pathway, the tertiary amine directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive zwitterionic intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the urethane product and regenerate the tertiary amine catalyst.

Alternatively, the general base catalysis mechanism involves the formation of a hydrogen-bonded complex between the tertiary amine and the nucleophile (e.g., alcohol). This complexation increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate.

The catalytic activity of tertiary amines is influenced by several factors, including their basicity and steric hindrance. Generally, more basic and less sterically hindered amines exhibit higher catalytic activity. For instance, triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed and effective catalysts for isocyanate reactions. The reaction kinetics are typically first order with respect to the concentrations of the isocyanate, the nucleophile, and the tertiary amine catalyst.

Table 1: Relative Catalytic Activity of Tertiary Amines in Isocyanate Reactions
Tertiary Amine CatalystRelative RateProposed Dominant Mechanism
Triethylenediamine (DABCO)HighNucleophilic Catalysis
TriethylamineModerate-HighGeneral Base/Nucleophilic Catalysis
N-MethylmorpholineModerateGeneral Base Catalysis
PyridineLowGeneral Base Catalysis

In the context of 2-(Chloromethyl)phenyl isocyanate, tertiary amine catalysis can be employed to facilitate its reaction with a wide range of nucleophiles to produce valuable derivatives, such as carbamates and ureas, which are precursors for pharmaceuticals and other fine chemicals.

Metal-Catalyzed Transformations and Complexation Studies (e.g., Pt(II), Pd(II), W(0) complexes of related isocyanides)

While direct metal-catalyzed reactions of the isocyanate group in this compound are less common than organocatalyzed reactions, the closely related isocyanide chemistry provides significant insights into potential metal-mediated transformations. Isocyanides are isomers of isocyanates and are known to be excellent ligands for a variety of transition metals, including platinum(II), palladium(II), and tungsten(0).

Complexation Studies: Aryl isocyanides readily form stable complexes with these metals. For instance, Pt(II) and Pd(II) form square planar complexes of the type [MCl2(CNR)2] and [MCl2(CNR)(PR3)]. The isocyanide ligand in these complexes acts as a strong σ-donor and a weak π-acceptor. The vibrational frequency of the N≡C bond in the infrared spectrum is a sensitive probe of the metal-ligand bonding interactions. Upon coordination to a metal center, the ν(N≡C) stretching frequency typically shifts to higher wavenumbers.

Metal-Catalyzed Transformations: These metal-isocyanide complexes are not merely curiosities; they are active catalysts for a range of organic transformations. For example, palladium-catalyzed isocyanide insertion reactions are a powerful tool for the synthesis of imines and other nitrogen-containing heterocycles. In these reactions, an aryl or alkyl halide undergoes oxidative addition to a Pd(0) center, followed by migratory insertion of the isocyanide into the palladium-carbon bond. Subsequent reductive elimination yields the final product.

Given the structural similarity between isocyanates and isocyanides, it is plausible that this compound could undergo analogous metal-catalyzed transformations. The presence of the chloromethyl group offers an additional site for oxidative addition to a low-valent metal center, potentially leading to novel intramolecular cyclization reactions.

Table 2: Spectroscopic Data for Representative Metal-Isocyanide Complexes
ComplexMetal Oxidation StateCoordination Geometryν(N≡C) (cm-1)
cis-[PtCl2(CN-Ph)2]+2Square Planar~2200
trans-[PdBr2(CN-Xyl)2]+2Square Planar~2180
[W(CO)5(CN-tBu)]0Octahedral~2130

Lewis Acid and Brønsted Acid Catalysis in Isocyanate Chemistry

Both Lewis and Brønsted acids can effectively catalyze reactions of isocyanates. The mode of activation, however, differs significantly.

Lewis Acid Catalysis: Lewis acids, such as metal halides (e.g., ZnCl₂, AlCl₃) and organometallic compounds, activate the isocyanate group by coordinating to the oxygen or nitrogen atom. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Lewis acid catalysis is particularly effective for promoting the trimerization of isocyanates to form isocyanurates, which are thermally stable, cross-linked structures. The proposed mechanism involves the formation of a coordination complex between the Lewis acid and the isocyanate, which then reacts with two other isocyanate molecules in a stepwise manner.

Brønsted Acid Catalysis: Brønsted acids, such as trifluoroacetic acid (TFA) or strong mineral acids, catalyze isocyanate reactions by protonating the isocyanate group. Protonation of the nitrogen atom generates a highly electrophilic nitrilium-like species, which is readily attacked by nucleophiles. This mode of catalysis is effective for promoting the addition of weak nucleophiles to isocyanates and can also be employed in multicomponent reactions. For example, the Brønsted acid-catalyzed reaction of an isocyanate, an amine, and a carbonyl compound can lead to the formation of complex heterocyclic structures.

In the case of this compound, both Lewis and Brønsted acid catalysis can be utilized to control its reactivity. For instance, Lewis acid catalysis could be employed to selectively promote its trimerization, leading to the formation of functionalized polyisocyanurates. Brønsted acid catalysis, on the other hand, could be used to enhance its reactivity towards weak nucleophiles, expanding the scope of its synthetic applications.

Table 3: Comparison of Lewis and Brønsted Acid Catalysis in Isocyanate Reactions
Catalyst TypeMode of ActivationTypical Reactions PromotedExample Catalyst
Lewis AcidCoordination to O or N atom, increasing C electrophilicityTrimerization (Isocyanurate formation), Addition of nucleophilesZnCl2, AlCl3, TiCl4
Brønsted AcidProtonation of N atom, forming a highly reactive intermediateAddition of weak nucleophiles, Multicomponent reactionsTrifluoroacetic Acid (TFA), H2SO4

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl Phenyl Isocyanate Reactivity

Molecular Modeling of Reactivity, Selectivity, and Electronic Structure

Similarly, a gap exists in the molecular modeling of the reactivity, selectivity, and electronic structure of 2-(chloromethyl)phenyl isocyanate. For other isocyanates, molecular modeling has been used to predict how different substituents on the phenyl ring affect the molecule's properties. These models can provide valuable data on bond lengths, bond angles, and charge distributions, which are all critical for predicting how the molecule will interact with other reagents. Without specific modeling studies on this compound, any discussion of its specific reactivity profile from a computational standpoint would be purely speculative.

Prediction of Reaction Pathways and Energy Landscapes

The prediction of reaction pathways and the mapping of energy landscapes are key outcomes of computational chemistry research. acs.org For the reaction of isocyanates, these predictions can help in designing more efficient synthetic routes and catalysts. While general reaction pathways for isocyanates are well-established, the specific energy barriers and the potential for alternative reaction channels for this compound have not been computationally explored. The presence of the reactive chloromethyl group could potentially lead to intramolecular reactions or different intermolecular reaction pathways that are not observed for simpler phenyl isocyanates.

Spectroscopic Characterization Techniques in Research on 2 Chloromethyl Phenyl Isocyanate

Application of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of 2-(Chloromethyl)phenyl isocyanate, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features: the isocyanate group, the chloromethyl group, and the substituted benzene (B151609) ring. nih.gov

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This typically appears in the region of 2250-2275 cm⁻¹. researchgate.net The spectrum also shows characteristic absorptions for the C-H bonds of the aromatic ring and the aliphatic chloromethyl group, as well as the C-Cl stretch. nih.gov

Spectra for this compound have been recorded using techniques such as Attenuated Total Reflectance (ATR) with a Bruker Tensor 27 FT-IR instrument. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Isocyanate (-N=C=O) Asymmetric Stretch 2250 - 2275
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
Aliphatic C-H (-CH₂) Stretch 2850 - 2960

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The spectrum would be expected to show a singlet for the two protons of the chloromethyl (-CH₂Cl) group. The four protons on the ortho-substituted benzene ring would appear as a complex multiplet in the aromatic region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct signals are expected for the carbon of the isocyanate group (-NCO), the carbon of the chloromethyl group (-CH₂Cl), and the six carbons of the aromatic ring. The substitution pattern on the ring results in six unique carbon signals. nih.gov Spectral data for this compound have been provided by sources such as Sigma-Aldrich Co. LLC. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
-CH₂Cl ~4.5 - 4.8 Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
-C H₂Cl ~45
Aromatic C ~125 - 140

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements IR spectroscopy by providing information about the vibrational modes of a molecule. It is particularly useful for detecting symmetric vibrations and bonds that are weakly active or inactive in IR spectroscopy. For this compound, the Raman spectrum offers a unique vibrational fingerprint. nih.gov

Key Raman shifts would correspond to the symmetric stretch of the isocyanate group and various vibrations of the substituted benzene ring. The spectrum provides confirmatory data for the molecular structure. nih.gov Data has been acquired using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 4: Selected Raman Shifts for this compound

Functional Group / Bond Vibrational Mode Typical Raman Shift (cm⁻¹)
Isocyanate (-N=C=O) Symmetric Stretch ~1400 - 1450
Aromatic Ring Ring Breathing/Stretching ~1000, ~1600

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-(chloromethyl)phenyl isocyanate using spectroscopic methods?

  • Methodological Approach :

  • IR Spectroscopy : Detect the characteristic isocyanate (N=C=O) stretch near 2270–2240 cm⁻¹ and C-Cl vibration at ~600–800 cm⁻¹ .
  • NMR Analysis :
  • ¹H NMR : Aromatic protons (6.8–7.5 ppm), chloromethyl (–CH₂Cl) protons at ~4.5–4.8 ppm.
  • ¹³C NMR : Isocyanate carbon at ~120–130 ppm, aromatic carbons (110–140 ppm), and CH₂Cl at ~45 ppm.
  • Elemental Analysis : Compare experimental %C, %H, %N, and %Cl with theoretical values (e.g., C₈H₆ClNO: C 57.33%, H 3.61%, N 8.36%, Cl 21.15%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Exposure Mitigation :

  • Use fume hoods to avoid inhalation (PAC-1: 15 mg/m³) and wear nitrile gloves to prevent dermal contact .
  • Store in airtight containers away from acids, alkalis, and amines to prevent violent reactions .
    • Emergency Procedures :
  • Eye exposure: Irrigate with water for ≥15 minutes and seek immediate medical attention.
  • Ingestion: Induce vomiting only if conscious; administer activated charcoal .

Q. Which solvents are optimal for reactions involving this compound?

  • Preferred Solvents : Chloroform, dichloromethane (DCM), or tetrahydrofuran (THF) due to their inertness and ability to dissolve aromatic isocyanates .
  • Avoid : Water or alcohols, which can hydrolyze the isocyanate group to urea derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing urea derivatives from this compound?

  • Key Parameters :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic addition with amines .
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., trimerization to isocyanurates) .
  • Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures high yield (e.g., 92% yield reported in similar systems ).

Q. What analytical techniques resolve discrepancies in purity assessments of synthesized this compound?

  • Comparative Analysis :

  • HPLC : Quantify impurities using a C18 column with UV detection at 254 nm.
  • GC-MS : Identify volatile byproducts (e.g., hydrolyzed urea) with a DB-5MS column .
  • Elemental Analysis : Cross-validate with theoretical values (e.g., 97% purity in commercial samples vs. 95% in synthesized batches ).

Q. How do steric and electronic effects influence the reactivity of this compound with bulky nucleophiles?

  • Mechanistic Insights :

  • Steric Hindrance : The chloromethyl group at the ortho position slows nucleophilic attack, requiring longer reaction times (e.g., 24–48 hours vs. 12 hours for unsubstituted phenyl isocyanates) .
  • Electronic Effects : Electron-withdrawing Cl enhances electrophilicity of the isocyanate group, favoring carbamate formation with alcohols over urea with amines .

Q. What strategies minimize chlorinated byproducts during large-scale synthesis of this compound?

  • Process Optimization :

  • Distillation : Purify crude product under reduced pressure (e.g., 0.1 mmHg at 80°C) to remove residual phosgene or chlorinated intermediates .
  • Catalyst Selection : Use non-chlorinated catalysts (e.g., triethylamine) instead of metal halides to avoid Cl contamination .

Key Challenges and Contradictions

  • Purity Discrepancies : Commercial samples claim 97% purity , but synthesis protocols often report lower yields (e.g., 85–90%) due to hydrolysis byproducts .
  • Storage Stability : While recommends avoiding amines, successfully uses amine reactions in chloroform, suggesting careful solvent selection can mitigate incompatibilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)phenyl isocyanate
Reactant of Route 2
2-(Chloromethyl)phenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.